Copolymer Microstructure: Random vs. Successive Comonomer Units in Ethylene Copolymerization
When copolymerized with ethylene using metallocene catalysts, allylcyclopentane (ACP) yields a random distribution of comonomer units, whereas its direct analog allylcyclohexane (ACH) produces copolymers with a high content of successive comonomer dyads [1]. The difference in sequence distribution is quantified by ¹³C NMR spectroscopy and is further reflected in the melting point (Tm) and enthalpy of fusion (ΔHm) of the resulting copolymers. The table below compares two runs (same catalyst, comparable comonomer feed) extracted from the study [1].
| Evidence Dimension | Copolymer melting temperature (Tm) and enthalpy of fusion (ΔHm) |
|---|---|
| Target Compound Data | Tm = 121.8 °C, ΔHm = 136.4 J/g (Run 7, ACP copolymer) |
| Comparator Or Baseline | Tm = 123.5 °C, ΔHm = 129.2 J/g (Run 9, ACH copolymer) |
| Quantified Difference | ACP copolymer exhibits 1.7 °C lower Tm but 7.2 J/g higher ΔHm; more importantly, ACP yields a random sequence while ACH yields a successive comonomer‑rich structure. |
| Conditions | Ethylene copolymerization using Cp*Ti(O-2,6-iPr₂C₆H₃)Cl₂ catalyst, toluene solvent, 25 °C, 1 atm ethylene pressure [1]. |
Why This Matters
The random vs. successive microstructure dictates the crystallinity, mechanical properties, and processability of the copolymer—parameters that directly determine suitability for film, fiber, or elastomer applications.
- [1] Wang, W.; Hou, L.; Zhang, T. Integrated Effect of Comonomer and Catalyst on Copolymerization of Ethylene with Allylcyclopentane or Allylcyclohexane by Using Metallocene Catalysts. ChemistrySelect 2020, 5 (25), 7581–7585. DOI: 10.1002/slct.202001213. View Source
